7-(2-chlorobenzyl)-1,3-dimethyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-chlorobenzyl)-1,3-dimethyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-1,3-dimethyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then attached to the purine scaffold. The reaction conditions often involve the use of reagents such as hydrazinecarbothioamide and hydrazonoyl chloride derivatives . The reactions are usually carried out in solvents like ethanol, with triethylamine as a base to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-1,3-dimethyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
7-(2-chlorobenzyl)-1,3-dimethyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to inhibit specific enzymes like carbonic anhydrase.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide . The compound binds to the active site of the enzyme, blocking its activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Purine Derivatives: Compounds like caffeine and theobromine, which also contain the purine scaffold.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O2S2/c1-9-20-21-16(27-9)28-15-19-13-12(14(25)23(3)17(26)22(13)2)24(15)8-10-6-4-5-7-11(10)18/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDITLRYNUIBJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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